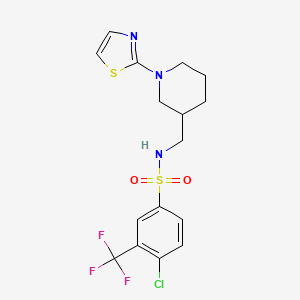

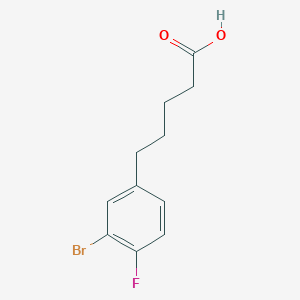

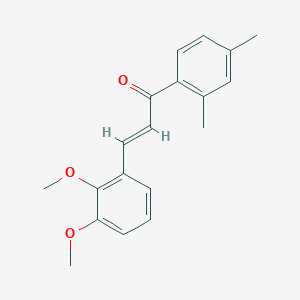

![molecular formula C21H20FN3O2 B2557616 1-[4-(4-fluorophényl)pipérazin-1-yl]-2-(2-méthyl-1H-indol-3-yl)éthane-1,2-dione CAS No. 852368-58-2](/img/structure/B2557616.png)

1-[4-(4-fluorophényl)pipérazin-1-yl]-2-(2-méthyl-1H-indol-3-yl)éthane-1,2-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a reversible and highly selective Monoacylglycerol Lipase (MAGL) inhibitor . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol . Inhibition of 2-AG degradation leads to elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .

Chemical Reactions Analysis

This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . In rodent brain, the compound time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .Applications De Recherche Scientifique

Traitement du cancer du sein

FPIE a démontré des effets prometteurs contre les cellules cancéreuses du sein humaines positives pour le récepteur des œstrogènes. En particulier, le composé 5e a présenté une valeur IC50 de 18 μM, indiquant une efficacité modérée à importante. Ces résultats suggèrent que FPIE pourrait être exploré plus avant comme agent thérapeutique potentiel pour le traitement du cancer du sein .

Activité antituberculeuse

Les dérivés d'indole, y compris FPIE, ont été étudiés pour leur activité antituberculeuse. Plus précisément, les dérivés de (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituéphényl)prop-2-én-1-one dérivés de la pyridine et de l'indole ont été testés contre Mycobacterium tuberculosis (H37Ra MTB) et Mycobacterium bovis (BCG). Les dérivés de FPIE peuvent avoir un potentiel dans la lutte contre la tuberculose .

Inhibition de la poly(ADP-ribose) polymérase (PARP)

Les composés FPIE ont été étudiés pour leur interaction avec la poly(ADP-ribose) polymérase (PARP). Plus précisément, les composés d'amide de thiouracile contenant des fragments FPIE ont inhibé l'activité catalytique de PARP1, renforcé le clivage de PARP1, augmenté la phosphorylation de H2AX (un marqueur de dommages à l'ADN) et élevé l'activité de la CASPASE 3/7. Ces résultats suggèrent un rôle potentiel dans la modulation des voies de réparation de l'ADN .

Inhibition de l'ENT2

Les dérivés de FPIE, tels que la 4-((4-(2-fluorophényl)pipérazin-1-yl)méthyl)-6-imino-N-(naphtalène-2-yl)-1,3,5-triazin-2-amine (FPMINT), ont montré une sélectivité pour l'inhibition des transporteurs de nucléosides équilibrants (ENT), en particulier l'ENT2. Cette propriété pourrait être pertinente dans le développement de médicaments ciblant les transporteurs de nucléosides .

Mécanisme D'action

Target of Action

The primary targets of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

The specific mode of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .

Biochemical Pathways

The biochemical pathways affected by 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities .

Result of Action

The molecular and cellular effects of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione Indole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

Orientations Futures

Propriétés

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2/c1-14-19(17-4-2-3-5-18(17)23-14)20(26)21(27)25-12-10-24(11-13-25)16-8-6-15(22)7-9-16/h2-9,23H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOASIYWNGRHVMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

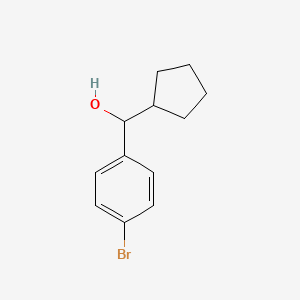

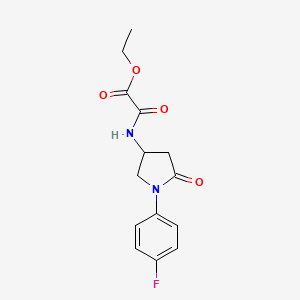

![4-(4-hydroxyphenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2557534.png)

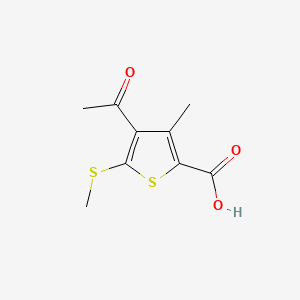

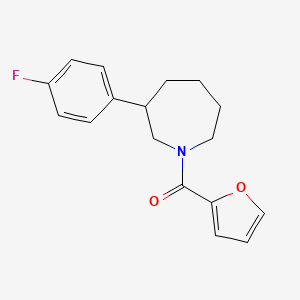

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methoxy-4-morpholinopyrimidin-5-yl)urea](/img/structure/B2557539.png)

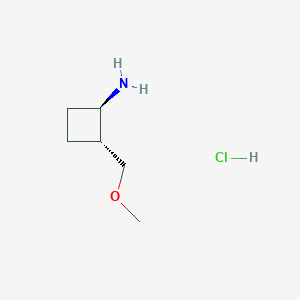

![Methyl 4-{[2-cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylate](/img/structure/B2557549.png)

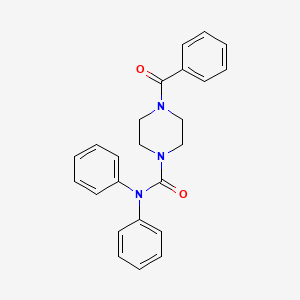

![(E)-2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2557555.png)